molecular formula C10H19NO3 B8739161 Ethyl 4-(morpholin-4-YL)butanoate CAS No. 88217-57-6

Ethyl 4-(morpholin-4-YL)butanoate

Cat. No. B8739161
CAS RN: 88217-57-6
M. Wt: 201.26 g/mol
InChI Key: UTMWNSLNGASJOH-UHFFFAOYSA-N
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Patent
US08163729B2

Procedure details

4-Morpholin-4-yl-butyric acid ethyl ester (about 25 mmol) was suspended in 100 mL of NaOH 10%, and the mixture was heated at reflux for 10 hours. The reaction mixture was then allowed to cool down to room temperature and washed with AcOEt. The aqueous layer was recovered by extraction and acidified at 0° C. with HCl 37% to pH 4 and concentrated under reduced pressure. The residue was treated with EtOH and the sodium chloride which precipitated was filtered off. The crude was treated with acetone and filtered; evaporation of the solvent under reduced pressure afforded 3.2 g of the title compound as a white solid in 72% overall yield of steps a) and b).
Quantity
25 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:14])[CH2:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)C>[OH-].[Na+]>[N:8]1([CH2:7][CH2:6][CH2:5][C:4]([OH:14])=[O:3])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
25 mmol
Type
reactant
Smiles
C(C)OC(CCCN1CCOCC1)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hours
Duration
10 h
WASH
Type
WASH
Details
washed with AcOEt
CUSTOM
Type
CUSTOM
Details
The aqueous layer was recovered by extraction
CUSTOM
Type
CUSTOM
Details
acidified at 0° C. with HCl 37% to pH 4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with EtOH
CUSTOM
Type
CUSTOM
Details
the sodium chloride which precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
ADDITION
Type
ADDITION
Details
The crude was treated with acetone
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.